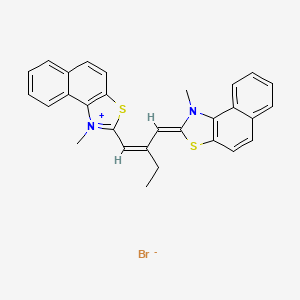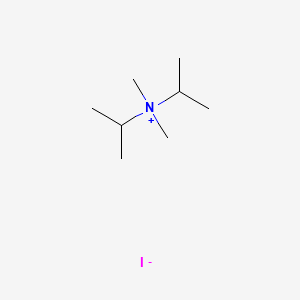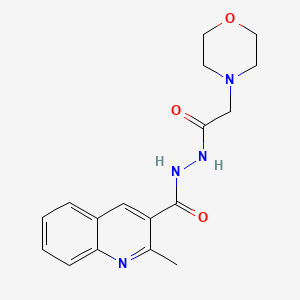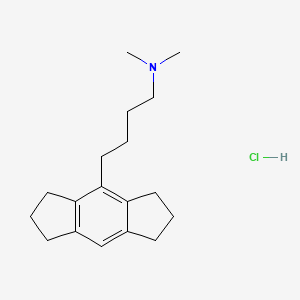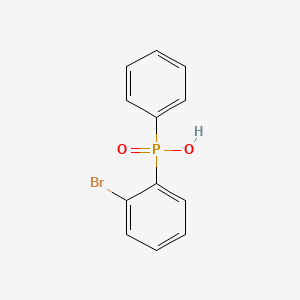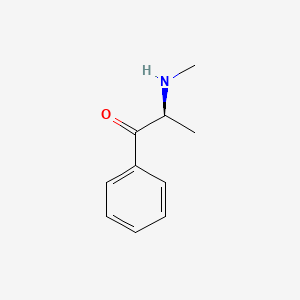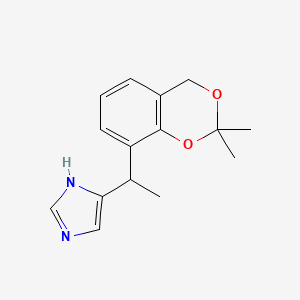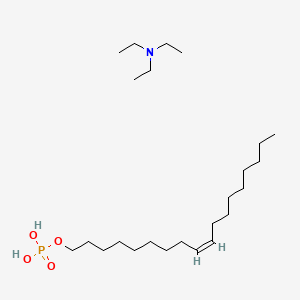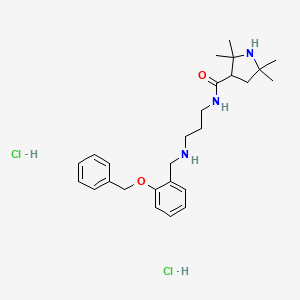
3-Pyrrolidinecarboxamide, N-(3-(((2-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrrolidinecarboxamide, N-(3-(((2-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carboxamide group, and several substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxamide, N-(3-(((2-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester.
Attachment of the Substituents: The various substituents, including the phenylmethyloxy and phenylmethyl groups, are introduced through nucleophilic substitution reactions. These reactions typically involve the use of reagents such as alkyl halides or aryl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for yield and purity, and may involve the use of continuous flow reactors or other advanced techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyloxy group, leading to the formation of phenylmethoxy radicals or other oxidized products.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylmethoxy radicals, while reduction may produce amines.
Scientific Research Applications
3-Pyrrolidinecarboxamide, N-(3-(((2-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or as an analgesic.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials, such as polymers or nanomaterials.
Biological Research: It may be used as a tool compound in biological studies to investigate the function of specific proteins or pathways.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinecarboxamide, N-(3-(((2-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-phenyl-2-(phenylimino)-3-pyrrolidinecarboxamide: This compound has a similar pyrrolidine ring structure but differs in the substituents attached to the ring.
N-{3-[(Ethylamino)carbonyl]phenyl}-2-pyrrolidinecarboxamide hydrochloride: Another compound with a pyrrolidine ring and carboxamide group, but with different substituents.
Uniqueness
The uniqueness of 3-Pyrrolidinecarboxamide, N-(3-(((2-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride lies in its specific combination of substituents, which may confer unique chemical and biological properties
Properties
CAS No. |
102132-40-1 |
|---|---|
Molecular Formula |
C26H39Cl2N3O2 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-N-[3-[(2-phenylmethoxyphenyl)methylamino]propyl]pyrrolidine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C26H37N3O2.2ClH/c1-25(2)17-22(26(3,4)29-25)24(30)28-16-10-15-27-18-21-13-8-9-14-23(21)31-19-20-11-6-5-7-12-20;;/h5-9,11-14,22,27,29H,10,15-19H2,1-4H3,(H,28,30);2*1H |
InChI Key |
WWTGULCLXCBZPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(N1)(C)C)C(=O)NCCCNCC2=CC=CC=C2OCC3=CC=CC=C3)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


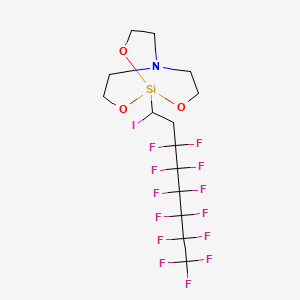
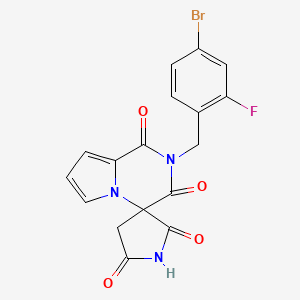
![9-(2-chlorophenyl)-3-methyl-N-propan-2-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12718956.png)

